molecular formula C36H38F2O2 B11932139 (8R,11S,13R,14R,17R)-17-(1,1-difluoroprop-2-ynyl)-17-hydroxy-13-methyl-11-[4-(2,4,6-trimethylphenyl)phenyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

(8R,11S,13R,14R,17R)-17-(1,1-difluoroprop-2-ynyl)-17-hydroxy-13-methyl-11-[4-(2,4,6-trimethylphenyl)phenyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B11932139
M. Wt: 540.7 g/mol
InChI Key: AHHXLJGAODIDAX-UXXVJQGKSA-N
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Description

The compound (8R,11S,13R,14R,17R)-17-(1,1-difluoroprop-2-ynyl)-17-hydroxy-13-methyl-11-[4-(2,4,6-trimethylphenyl)phenyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one is a complex organic molecule with a unique structure. This compound is characterized by its multiple chiral centers and the presence of a difluoroprop-2-ynyl group, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of the difluoroprop-2-ynyl group. The reaction conditions often require the use of specific catalysts and reagents to ensure the correct stereochemistry at each chiral center.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The difluoroprop-2-ynyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The difluoroprop-2-ynyl group is known to interact with enzymes and receptors, potentially leading to changes in cellular processes. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopenta[a]phenanthrene derivatives with different substituents. These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and chiral centers, which contribute to its distinct chemical behavior and potential applications. The presence of the difluoroprop-2-ynyl group, in particular, sets it apart from other similar compounds and may confer unique biological activity.

Properties

Molecular Formula

C36H38F2O2

Molecular Weight

540.7 g/mol

IUPAC Name

(8R,11S,13R,14R,17R)-17-(1,1-difluoroprop-2-ynyl)-17-hydroxy-13-methyl-11-[4-(2,4,6-trimethylphenyl)phenyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C36H38F2O2/c1-6-36(37,38)35(40)16-15-31-29-13-11-26-19-27(39)12-14-28(26)33(29)30(20-34(31,35)5)24-7-9-25(10-8-24)32-22(3)17-21(2)18-23(32)4/h1,7-10,17-19,29-31,40H,11-16,20H2,2-5H3/t29-,30+,31-,34-,35-/m1/s1

InChI Key

AHHXLJGAODIDAX-UXXVJQGKSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)C2=CC=C(C=C2)[C@@H]3C[C@@]4([C@H](CC[C@@]4(C(C#C)(F)F)O)[C@@H]5C3=C6CCC(=O)C=C6CC5)C)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=CC=C(C=C2)C3CC4(C(CCC4(C(C#C)(F)F)O)C5C3=C6CCC(=O)C=C6CC5)C)C

Origin of Product

United States

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